4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid
Description
4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a benzylamino substituent at the C4 position and a methyl group at the C2 position of the but-2-enoic acid backbone. Its structure combines a conjugated α,β-unsaturated carbonyl system with a secondary amide linkage, making it reactive in biological and chemical contexts.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b9-7+ |
InChI Key |
JHMJFXNHTIZANZ-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C(=O)NCC1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Benzylamine: A primary amine providing the benzylamino substituent.
- 2-Methyl-4-oxobut-2-enoic acid or its activated derivatives (e.g., esters or anhydrides).
Reaction Conditions
- The synthesis typically involves a Michael addition reaction where benzylamine nucleophilically attacks the α,β-unsaturated carbonyl system of the oxobutenoic acid derivative.
- Solvents such as dimethylformamide (DMF) or other polar aprotic solvents are commonly used to facilitate the reaction.
- The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
- Stirring for several hours ensures complete conversion.
Workup and Purification
- After completion, the reaction mixture is often poured into cold water to precipitate the product.
- Filtration and drying yield the crude compound.
- Further purification can be achieved by recrystallization from ethanol/water mixtures or by chromatographic methods to enhance purity (>95%).
- Characterization is performed using NMR (¹H and ¹³C), HPLC, and melting point analysis to confirm structure and purity.
Reaction Scheme Summary
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Benzylamine + 2-methyl-4-oxobut-2-enoic acid (or ester) | Room temperature, DMF solvent, stirring 4-6 hours | Michael addition product formation |
| 2 | Quenching in cold water | Precipitation of product | Isolation of crude solid |
| 3 | Recrystallization (ethanol/water) or chromatography | Purification | Pure 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid |
Analytical and Stability Considerations During Preparation
- Purity and identity are validated by reverse-phase HPLC using C18 columns with UV detection at 220–240 nm.
- Stability studies include pH-dependent degradation assays (pH 2–12), thermal analysis (melting point ~160–165°C), and UV-Vis spectroscopy to monitor potential hydrolysis or isomerization during synthesis and storage.
- These analyses ensure the compound’s integrity throughout preparation and handling.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Benzylamine, 2-methyl-4-oxobut-2-enoic acid or derivatives |
| Reaction Type | Michael addition (nucleophilic addition to α,β-unsaturated carbonyl) |
| Solvents | DMF, dichloromethane (for related compounds) |
| Temperature | Room temperature to mild heating; 0–5°C for related maleamic acid synthesis |
| Reaction Time | 4–6 hours typical |
| Workup | Precipitation in cold water, filtration, drying |
| Purification | Recrystallization (ethanol/water), chromatography |
| Characterization | NMR, HPLC, melting point, UV-Vis spectroscopy |
| Industrial Scale | Potential for scale-up using continuous flow reactors |
Research Findings and Notes
- The methyl substitution at position 2 enhances the compound’s solubility and biological activity compared to non-methylated analogs.
- The benzylamino group is critical for biological interactions, influencing enzyme binding and signaling pathways.
- The Michael addition method is favored for its simplicity, high yield, and ability to produce the compound with high purity.
- Optimization of reaction parameters such as solvent choice, temperature, and purification techniques can further improve yield and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .
Scientific Research Applications
4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility: The benzylamino and 4-methylanilino analogs exhibit lower aqueous solubility compared to the isopropylamino derivative, which benefits from reduced steric bulk .
- Synthetic Yields: The 4-methylanilino variant achieves a high yield (94%) due to optimized reaction conditions between p-toluidine and maleic anhydride , whereas brominated analogs require stringent purification for pharmaceutical use .
- Functionalization Potential: The α,β-unsaturated carbonyl system enables conjugation (e.g., pH-responsive modifications, as seen in dithiolane-functionalized derivatives for tumor-targeted drug delivery) .
Biological Activity
4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid, also known as (E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.
- Molecular Formula: C11H13NO3
- Molecular Weight: 219.24 g/mol
- Structure: The compound features a benzylamino group attached to a butenoic acid backbone at the 4-position, contributing to its unique reactivity and biological effects.
Antimicrobial Properties
Research indicates that 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to that of β-lactam antibiotics.
Enzyme Interaction Studies
The compound's benzylamino group plays a crucial role in its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity related to inflammation and cell proliferation. For instance, it demonstrates binding affinity towards histone demethylases, which are involved in epigenetic regulation of gene expression .
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
- Histone Demethylase Inhibition:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid | Antimicrobial, enzyme inhibition | Methyl substitution enhances solubility |
| 4-(Benzylamino)-4-oxobut-2-enoic acid | Limited antimicrobial activity | Lacks methyl substitution at position 2 |
| (Z)-4-Benzylamino-4-oxobut-2-enoic acid | Moderate enzyme inhibition | Geometric isomer with different stereochemistry |
The biological activity of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid is largely attributed to its structural features that allow it to interact with various biological targets. The benzylamine moiety is believed to facilitate binding to active sites on enzymes, thereby influencing their catalytic activities and downstream signaling pathways associated with inflammation and cellular growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
